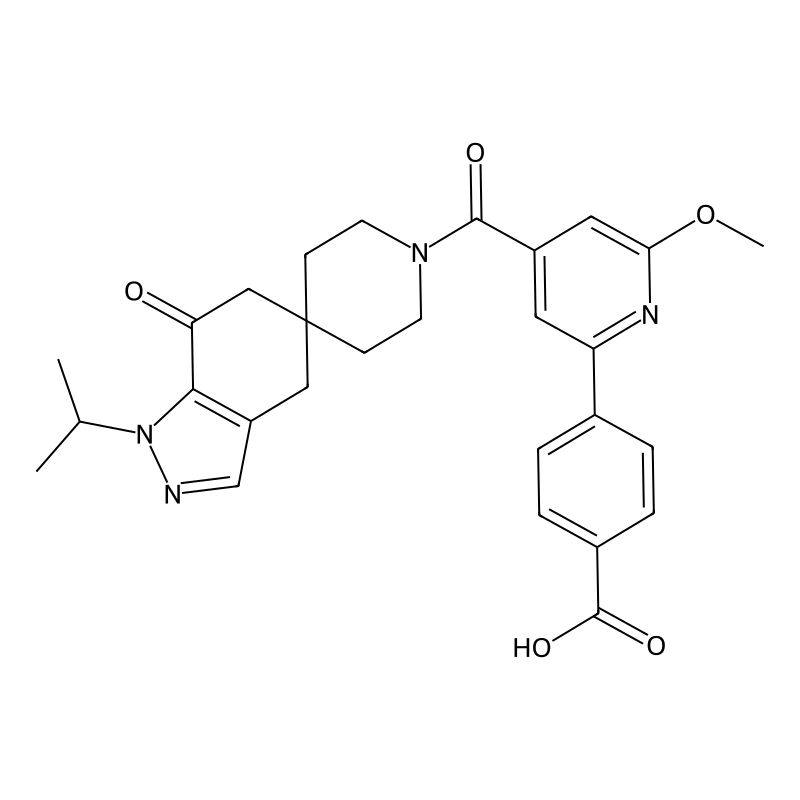Clesacostat

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Clesacostat, also known by its developmental code PF-05221304, is a synthetic organic compound classified as an acetyl-CoA carboxylase inhibitor. It is primarily under investigation for the treatment of non-alcoholic steatohepatitis, a serious liver condition characterized by fat accumulation, inflammation, and potential liver damage. The chemical formula for clesacostat is , with a molecular weight of approximately 502.57 g/mol . Its structure features a complex arrangement that includes a benzoic acid moiety and a spirocyclic system, which contributes to its unique pharmacological properties .
Clesacostat functions by inhibiting the enzyme acetyl-CoA carboxylase, which plays a critical role in fatty acid synthesis. This inhibition leads to decreased levels of malonyl-CoA, thereby reducing the synthesis of fatty acids and triglycerides in the liver. The chemical reaction can be summarized as follows:
By inhibiting this pathway, clesacostat aims to mitigate the progression of non-alcoholic fatty liver disease by reducing liver steatosis .
The synthesis of clesacostat involves several steps typical of complex organic compounds. While specific proprietary methods are not publicly disclosed, it generally includes:
- Formation of Key Intermediates: Starting materials are reacted to form key intermediates that contain the necessary functional groups.
- Cyclization Reactions: These intermediates undergo cyclization to form the spirocyclic structure characteristic of clesacostat.
- Final Modifications: The final product is obtained through various modifications and purifications to ensure the desired purity and yield.
The exact synthetic pathway remains proprietary but is designed to optimize yield and purity while minimizing costs .
Clesacostat is primarily being developed for therapeutic applications related to non-alcoholic steatohepatitis and potentially other metabolic disorders linked to lipid metabolism. Its role as an acetyl-CoA carboxylase inhibitor positions it as a promising candidate in managing conditions associated with lipid dysregulation . Clinical trials are ongoing to evaluate its efficacy in combination therapies aimed at improving liver health .
Studies on drug interactions involving clesacostat have highlighted its pharmacokinetic profile. It is primarily cleared by hepatic uptake mediated by organic anion-transporting polypeptides and cytochrome P450 enzymes . Notably, when co-administered with ervogastat, another investigational drug targeting lipid metabolism, clesacostat showed a decrease in systemic exposure but maintained safety profiles without significant pharmacokinetic interactions . This suggests potential for combination therapies in treating complex metabolic conditions.
Clesacostat shares similarities with other compounds targeting lipid metabolism but has unique features that distinguish it:
| Compound Name | Mechanism of Action | Indication | Unique Features |
|---|---|---|---|
| Firsocostat | Acetyl-CoA carboxylase inhibitor | Non-alcoholic fatty liver disease | Developed for combination therapy with FXR agonists |
| Aramchol | Stearoyl-CoA desaturase 1 inhibitor | Non-alcoholic fatty liver disease | First-in-class; promotes gallstone dissolution |
| Ervogastat | Diacylglycerol O-acyltransferase 2 inhibitor | Non-alcoholic steatohepatitis | Works synergistically with clesacostat |
Clesacostat's specific targeting of acetyl-CoA carboxylase differentiates it from these compounds, which may target different aspects of lipid metabolism or act on different enzymes altogether .








